![molecular formula C20H17NO5 B4064149 5-[(2-naphthyloxy)methyl]-N-(2-oxotetrahydro-3-furanyl)-2-furamide](/img/structure/B4064149.png)
5-[(2-naphthyloxy)methyl]-N-(2-oxotetrahydro-3-furanyl)-2-furamide
Overview
Description
5-[(2-naphthyloxy)methyl]-N-(2-oxotetrahydro-3-furanyl)-2-furamide is a chemical compound that has been synthesized for scientific research purposes. This compound has shown potential in various fields of research due to its unique structure and properties.
Scientific Research Applications
Synthesis and Biological Assessment
The synthesis and biological assessment of new derivatives related to furan and naphthalene have been explored. These compounds, including various derivatives synthesized through reactions involving naphtho[2,1-b]furan and related compounds, have been studied for their antibacterial and antifungal activities. Notably, the studies provide insight into the synthetic pathways and potential biological applications of these compounds, suggesting their relevance in the development of new antimicrobial agents (Singala Pm, Talpara Pk, & V. Shah, 2018; Darshan Raol & G. Acharya, 2015) Singala Pm, Talpara Pk, & V. Shah, 2018; Darshan Raol & G. Acharya, 2015.
Chelating Properties of Transition Metal Chelates
Another study focuses on the chelating properties of transition metal chelates derived from benzofuran-1,3,4-oxadiazole combined molecules. This research demonstrates the potential of such compounds in forming complex metal chelates, which were evaluated for their antifungal activity against different fungal strains, highlighting the significance of these compounds in medicinal chemistry and their potential application in developing new antifungal agents (Govindkumar R. Varde & G. Acharya, 2017) Govindkumar R. Varde & G. Acharya, 2017.
Antimicrobial and Antioxidant Activity
Research on novel 1,3,4-oxadiazole derivatives, including furan derivatives, highlights their synthesis and investigation for antimicrobial and antioxidant activities. These studies underline the importance of structural modifications in enhancing the biological activities of furan derivatives, presenting these compounds as promising candidates for the development of new antimicrobial and antioxidant agents (K. Devi, M. Ramaiah, D. Roopa, & V. Vaidya, 2010) K. Devi, M. Ramaiah, D. Roopa, & V. Vaidya, 2010.
Aerobic Oxidation
The aerobic oxidation of hydroxymethylfurfural and furfural into esters using Cox Oy-N@C catalysts showcases the chemical versatility of furan derivatives. This study emphasizes the potential of furan derivatives in green chemistry applications, particularly in the synthesis of valuable chemicals from renewable resources, demonstrating an environmentally friendly approach to chemical synthesis (Jin Deng, Haigang Song, Min-shu Cui, Yi Du, & Yao Fu, 2014) Jin Deng, Haigang Song, Min-shu Cui, Yi Du, & Yao Fu, 2014.
properties
IUPAC Name |
5-(naphthalen-2-yloxymethyl)-N-(2-oxooxolan-3-yl)furan-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO5/c22-19(21-17-9-10-24-20(17)23)18-8-7-16(26-18)12-25-15-6-5-13-3-1-2-4-14(13)11-15/h1-8,11,17H,9-10,12H2,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOGDGLTXBKITCP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)C1NC(=O)C2=CC=C(O2)COC3=CC4=CC=CC=C4C=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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